molecular formula C23H28ClN5O3 B8193267 Azimilide

Azimilide

Cat. No.: B8193267
M. Wt: 458.0 g/mol
InChI Key: MREBEPTUUMTTIA-UHFFFAOYSA-N
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Description

Azimilide is a class III antiarrhythmic drug primarily used to control abnormal heart rhythms. It is known for its ability to prolong the duration of the action potential and the refractory period in cardiac cells, which helps in managing arrhythmias. This compound is a chlorophenylfuranyl compound that slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram .

Preparation Methods

The preparation of Azimilide involves several synthetic routes and reaction conditions. One method involves the synthesis of this compound Hydrochloride, which is detailed in the Chinese Journal of Medicinal Chemistry. The process includes the formation of this compound dihydrochloride crystal form I, which is represented by a powder X-ray diffractogram and an infrared spectrogram . The industrial production methods for this compound typically involve the use of various solvents and reagents to achieve the desired crystalline form and purity.

Chemical Reactions Analysis

Azimilide undergoes several types of chemical reactions, including cleavage in vivo, resulting in the formation of two classes of structurally distinct metabolites. One of the major metabolites formed is 4-chloro-2-phenyl furoic acid, which is present at high concentrations in plasma. Common reagents and conditions used in these reactions include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolution and clarification . The major products formed from these reactions are the cleaved metabolites, which have distinct structural properties.

Mechanism of Action

The mechanism of action of Azimilide involves blocking both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I_Kr exclusively or in combination with sodium, calcium, or transient outward potassium current channels . This compound also has blocking effects on sodium and calcium currents, which contribute to its antiarrhythmic properties. The molecular targets and pathways involved include the potassium voltage-gated channel subfamily E member 1, potassium voltage-gated channel subfamily KQT member 1, and potassium voltage-gated channel subfamily H member 2 .

Properties

IUPAC Name

1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBEPTUUMTTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869988
Record name Azimilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149908-53-2
Record name Azimilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149908-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azimilide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149908532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azimilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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